

# FPI-1465 solution preparation and stability

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## Compound of Interest

Compound Name: FPI-1465

Cat. No.: B8531612

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## Application Notes and Protocols: FPI-1465

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**FPI-1465**, also known as Nacubactam when in combination with meropenem, is a diazabicyclooctane (DBO) derivative with a dual-action mechanism. It functions as a serine- $\beta$ -lactamase inhibitor and also targets penicillin-binding proteins (PBPs), specifically PBP2.<sup>[1][2]</sup> This document provides detailed guidelines on the preparation of **FPI-1465** solutions and information regarding its stability for research and developmental applications.

### Quantitative Data Summary

For ease of reference and comparison, the following tables summarize key quantitative data related to **FPI-1465**.

Table 1: Inhibition and Binding Constants

Target	Parameter	Value
PBP2	IC50	1.0 $\mu\text{g/mL}$ <sup>[1][2]</sup>
$\beta$ -lactamase CTX-M-15	Kd	0.011 $\mu\text{M}$ <sup>[1][2]</sup>
$\beta$ -lactamase OXA-48	Kd	5.3 $\mu\text{M}$ <sup>[1][2]</sup>

Table 2: Recommended Storage Conditions

Form	Temperature	Duration
Powder	-20°C	3 years[1]
In Solvent	-80°C	1 year[1]

## Experimental Protocols

### Protocol 1: Preparation of FPI-1465 Stock Solutions

This protocol outlines the procedure for preparing a concentrated stock solution of **FPI-1465**, which can be further diluted for various experimental assays.

Materials:

- **FPI-1465** powder
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated pipettes

Procedure:

- Pre-weighing: Allow the **FPI-1465** vial to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of **FPI-1465** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. For many in vitro studies, a stock concentration of 10 mM is a common starting point.
- Dissolution: Vortex the solution until the **FPI-1465** is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[1]

## Protocol 2: In Vivo Formulation Preparation

For animal studies, **FPI-1465** can be formulated to ensure solubility and biocompatibility. The following is an example of a common formulation.

Materials:

- **FPI-1465**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Saline or Phosphate Buffered Saline (PBS)
- Sterile tubes

Procedure:

- Initial Dissolution: Dissolve the required amount of **FPI-1465** in DMSO.
- Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the desired proportions of DMSO, PEG300, and saline. A common vehicle formulation consists of 5% DMSO, 30% PEG300, and 65% saline.
- Final Formulation: Slowly add the **FPI-1465**/DMSO solution to the vehicle while vortexing to ensure a homogenous mixture.
- Administration: The final formulation should be prepared fresh before administration to the animals.

Note: The optimal formulation may vary depending on the specific experimental requirements and animal model. It is advisable to perform a small-scale solubility test before preparing a large batch.

## Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes the use of **FPI-1465** in combination with a  $\beta$ -lactam antibiotic to determine the minimum inhibitory concentration (MIC) against bacterial strains.

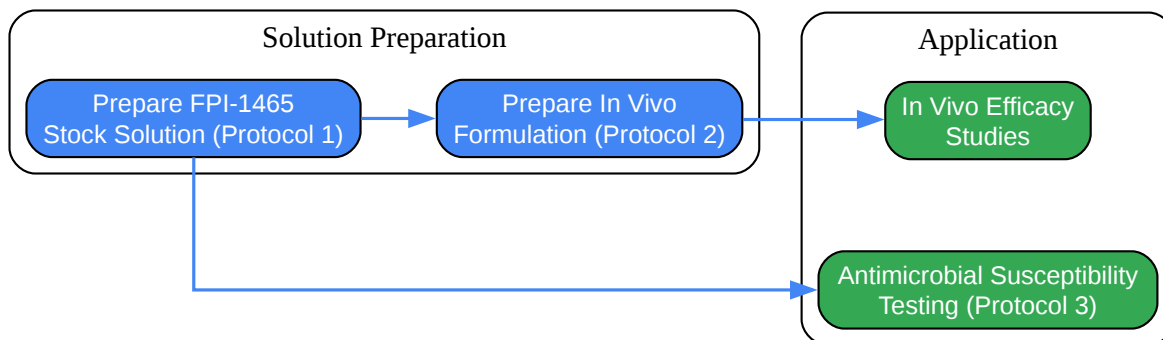
Materials:

- **FPI-1465** stock solution
- $\beta$ -lactam antibiotic stock solution (e.g., meropenem, cefepime)
- Mueller-Hinton (MH) broth<sup>[3]</sup>
- Bacterial inoculum (prepared to 0.5 McFarland standard)
- 96-well microtiter plates

Procedure:

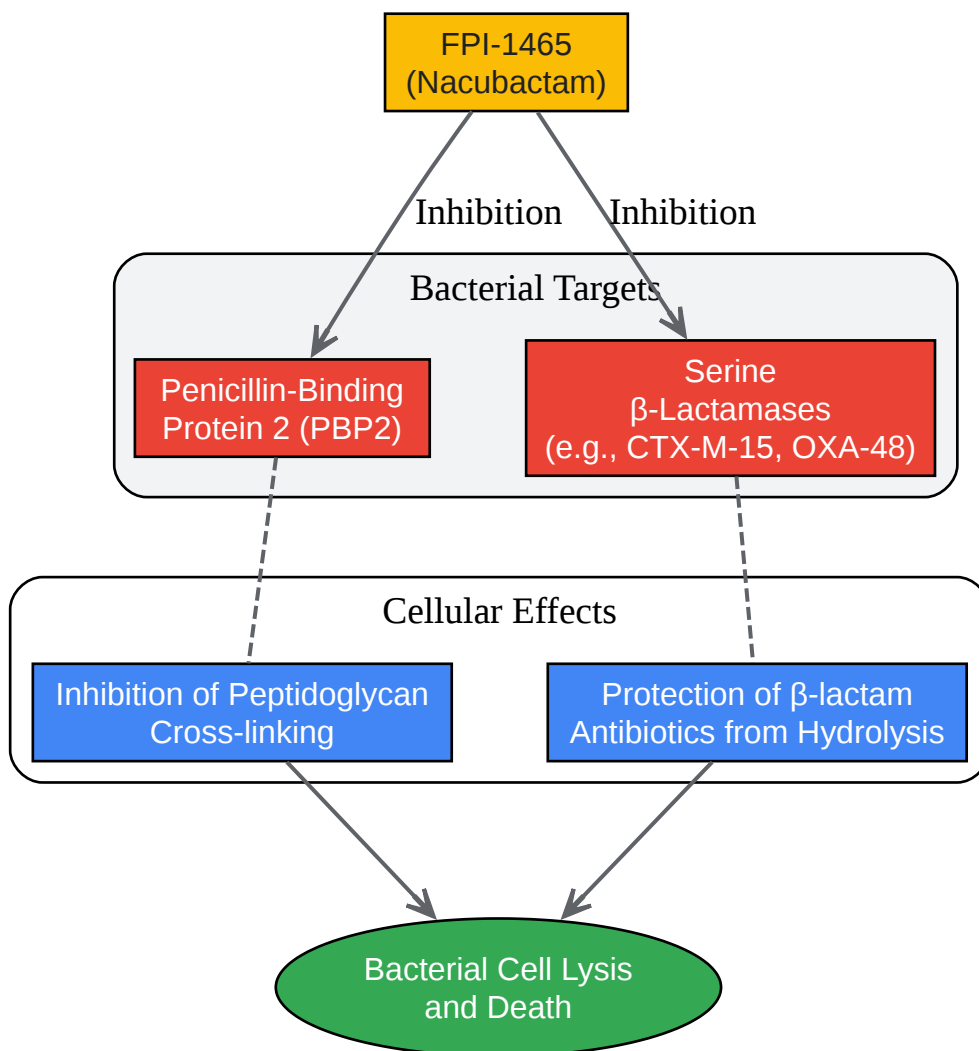
- Preparation of Drug Plates:
  - Prepare serial two-fold dilutions of the  $\beta$ -lactam antibiotic in MH broth in the wells of a 96-well plate.
  - Add a fixed concentration of **FPI-1465** to each well containing the  $\beta$ -lactam dilutions. The fixed concentration will depend on the experimental design, but a common concentration for inhibitors is 4  $\mu\text{g/mL}$ .
- Inoculation: Add the prepared bacterial inoculum to each well. The final inoculum concentration should be approximately  $5 \times 10^5$  CFU/mL.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the  $\beta$ -lactam antibiotic in combination with **FPI-1465** that completely inhibits visible bacterial growth.

## Visualizations



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Caption: Experimental workflow for **FPI-1465** from preparation to application.



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Caption: Dual-action mechanism of **FPI-1465**.

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## References

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- To cite this document: BenchChem. [FPI-1465 solution preparation and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8531612#fpi-1465-solution-preparation-and-stability]

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